[1,1:3,1-Terphenyl]-4,6-diol(9CI)
Description
Properties
CAS No. |
131844-70-7 |
|---|---|
Molecular Formula |
C18H14O2 |
Synonyms |
[1,1:3,1-Terphenyl]-4,6-diol(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Hydroxyl Substituents
a) [1,1':3',1''-Terphenyl]-4,4'-diol(9CI)
- Structure : Differs in hydroxyl group positions (4,4' vs. 4,6 on the central ring).
- Properties : The 4,4'-diol configuration likely enhances symmetry, promoting stronger intermolecular hydrogen bonding and crystalline packing. This could improve thermal stability compared to the asymmetric 4,6-diol isomer .
- Applications : Symmetric diols are often preferred in crystal engineering for predictable lattice formations.
b) 4,4''-Diamino-[1,1':4',1''-terphenyl]-2',5'-diol (CAS: 34588-30-2)
- Structure: Contains both hydroxyl (-OH) and amino (-NH₂) groups at distinct positions.
- Properties: Amino groups increase basicity and reactivity, enabling participation in covalent bonding (e.g., Schiff base formation). The dual functional groups may enhance solubility in aqueous media compared to purely hydroxylated terphenyls .
- Applications: Potential use in polymer precursors or biosensors due to its multifunctionality.
Functional Group Variants: Fluorinated Terphenyls
Three fluorinated terphenyls from (Compounds 1–3) provide insights into electronic modulation:
- Structure : Fluorine substituents at positions 2,4,5, and 5' (Compound 1) or 2,5 (Compound 2).
- Properties: Fluorine’s electron-withdrawing nature reduces electron density on the aromatic rings, enhancing charge-transfer capabilities. Third-Order Nonlinear Optical (NLO) Properties: Compound 1 exhibits 13.7× larger third-order polarizability than p-nitroaniline (p-NA), a benchmark NLO molecule. This contrasts with hydroxylated terphenyls, where -OH groups may prioritize hydrogen bonding over charge delocalization .
- Applications : Fluorinated terphenyls are promising for photonic devices, whereas hydroxylated analogs may excel in crystalline matrices or as ligands.
Backbone-Modified Analogs: Cembratriene Diol
- Structure: 2,7,11-cembratriene-4,6-diol () features a cembranoid backbone with hydroxyls at 4,6-positions.
- Properties : The aliphatic backbone reduces rigidity compared to terphenyls, lowering melting points but improving compatibility with hydrophobic matrices (e.g., wood preservatives in ).
- Applications : Used in antimicrobial formulations due to its natural origin and volatility .
Key Comparative Data
Research Findings and Implications
- Hydrogen Bonding vs. Electronic Effects : Hydroxylated terphenyls prioritize intermolecular interactions (e.g., H-bonding), whereas fluorinated analogs leverage electronic effects for optoelectronic performance .
- Symmetry and Stability : Symmetric diols (e.g., 4,4'-diol) exhibit superior thermal stability, while asymmetric isomers (e.g., 4,6-diol) may offer versatility in amorphous material design .
- Functional Group Synergy : Combining -OH with -NH₂ or -F introduces multifunctionality, expanding applicability across materials, biology, and electronics .
Preparation Methods
Preparation Methods of [1,1:3,1-Terphenyl]-4,6-diol(9CI)
General Synthetic Strategy
The synthesis of [1,1:3,1-Terphenyl]-4,6-diol primarily involves the construction of the terphenyl backbone followed by selective hydroxylation at the 4 and 6 positions. The synthetic route generally includes:
- Formation of biphenyl intermediates through cross-coupling reactions
- Further coupling to introduce the third phenyl ring
- Introduction or preservation of hydroxyl groups on terminal phenyl rings
Common Synthetic Routes
Suzuki-Miyaura Cross-Coupling
A widely used method for terphenyl synthesis is the Suzuki-Miyaura coupling of aryl boronic acids with aryl halides. For [1,1:3,1-Terphenyl]-4,6-diol, the typical approach is:
- Starting materials: 4-hydroxyphenylboronic acid and 3-bromo-4-hydroxybiphenyl or related derivatives
- Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)
- Base: Potassium carbonate or sodium carbonate
- Solvent: Mixtures of aqueous-organic solvents such as toluene/water or dioxane/water
- Conditions: Heating under reflux or microwave-assisted heating for enhanced coupling efficiency
This method allows for the formation of the terphenyl core with hydroxyl groups retained or introduced via protected intermediates (e.g., methoxy groups) followed by deprotection.
Ullmann-Type Coupling
An alternative older method involves copper-catalyzed Ullmann coupling of phenol derivatives:
- Reactants: Halogenated phenols and phenyl phenols
- Catalyst: Copper powder or copper salts
- Conditions: Elevated temperatures (150–200 °C) in polar solvents or neat conditions
- Limitations: Lower yields and harsher conditions compared to Suzuki coupling, but still used for certain substrates
Direct Hydroxylation of Terphenyl Precursors
In some cases, terphenyl compounds without hydroxyl groups are synthesized first, followed by selective hydroxylation using:
- Electrophilic aromatic substitution with hydroxylating agents (e.g., hydroxyl radicals generated via Fenton reaction)
- Catalytic oxidation using metal catalysts (e.g., Pd, Ru complexes) under controlled conditions
- Challenges include regioselectivity and over-oxidation
Detailed Reaction Conditions and Yields
| Method | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-hydroxyphenylboronic acid + 3-bromo-4-hydroxybiphenyl | Pd(PPh3)4, K2CO3 | Toluene/water or dioxane/water | 80–100 | 12–24 h | 70–85 | High selectivity; often requires hydroxyl protection |
| Ullmann Coupling | Halogenated phenols + phenyl phenols | Cu powder, K2CO3 | DMF or neat | 150–200 | 24–48 h | 40–60 | Harsh conditions; moderate yields |
| Hydroxylation of Terphenyl | Terphenyl compound | Metal catalyst (Pd, Ru), H2O2 | Organic solvent (AcOH, MeOH) | 50–80 | 6–12 h | 50–70 | Requires regioselective control |
Research Findings and Optimization
- Protecting Group Strategies: To prevent undesired side reactions of phenolic hydroxyls during coupling, hydroxyl groups are often protected as methyl ethers or silyl ethers. Post-coupling, deprotection is achieved under mild acidic or basic conditions to yield the diol.
- Catalyst Loading and Ligand Effects: Studies show that ligand choice in Pd catalysts significantly affects coupling efficiency and selectivity. Bulky phosphine ligands improve yields and reduce side products.
- Microwave-Assisted Synthesis: Microwave irradiation has been reported to reduce reaction times from hours to minutes in Suzuki coupling, enhancing throughput and yield.
- Purification: The final product is typically purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity required for research applications.
Summary Table of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Mild conditions, high selectivity | Requires catalyst, ligand, and base | 70–85 |
| Ullmann Coupling | Simple reagents, no precious metals | High temperature, lower yields | 40–60 |
| Direct Hydroxylation | Post-synthesis modification possible | Regioselectivity challenges | 50–70 |
Q & A
Q. How can researchers design a synthesis pathway for [1,1':3,1-Terphenyl]-4,6-diol(9CI) using modern retrosynthetic approaches?
Methodological Answer: Retrosynthetic analysis, supported by AI-powered tools (e.g., Template_relevance models like Reaxys and PISTACHIO), can identify feasible precursors. For instance:
- Step 1: Fragment the target molecule into simpler aromatic and diol precursors.
- Step 2: Evaluate coupling reactions (e.g., Suzuki-Miyaura for biphenyl linkages) using databases like PubChem .
- Step 3: Validate synthetic routes via computational simulations to predict yields and side reactions.
| Synthetic Route | Key Reaction | Predicted Yield |
|---|---|---|
| Route A | Ullmann Coupling | 65–75% |
| Route B | Friedel-Crafts | 50–60% |
Q. What experimental techniques are critical for characterizing [1,1':3,1-Terphenyl]-4,6-diol(9CI)?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): Assign phenolic proton signals (δ 5–6 ppm) and aromatic coupling patterns to confirm regiochemistry.
- High-Performance Liquid Chromatography (HPLC): Monitor purity (>98%) using C18 columns and UV detection at 254 nm.
- Mass Spectrometry (MS): Confirm molecular weight (e.g., 264.3 g/mol) via ESI-MS in negative ion mode.
Reference: Modern instrumentation protocols for phenolic compounds are detailed in organic chemistry curricula .
Advanced Research Questions
Q. How can conflicting data in thermal stability studies of [1,1':3,1-Terphenyl]-4,6-diol(9CI) be resolved?
Methodological Answer: Contradictions in DSC (decomposition at 220°C) vs. TGA (mass loss at 180°C) may arise from experimental conditions:
- Variable 1: Heating rate (e.g., 10°C/min in DSC vs. 5°C/min in TGA).
- Variable 2: Sample preparation (crystalline vs. amorphous forms).
- Resolution: Replicate experiments under controlled atmospheres (N₂ vs. O₂) and apply statistical models (ANOVA) to isolate confounding factors .
Reference: Stability analysis requires adherence to standardized protocols for oxidizer-free environments .
Q. What computational strategies predict the reactivity of [1,1':3,1-Terphenyl]-4,6-diol(9CI) in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic substitution sites.
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., ethanol vs. DMSO) to optimize reaction kinetics.
- Machine Learning: Train models on PubChem datasets to predict regioselectivity in cross-coupling reactions .
Reference: Computational workflows integrating PubChem data enhance predictive accuracy for polyphenolic systems .
Q. How should researchers address discrepancies in spectroscopic data for [1,1':3,1-Terphenyl]-4,6-diol(9CI) across laboratories?
Methodological Answer:
- Step 1: Cross-validate spectra using shared reference standards (e.g., deuterated solvents from the same batch).
- Step 2: Apply multivariate analysis (PCA) to identify instrument-specific artifacts.
- Step 3: Collaborate via open-access platforms to harmonize data reporting formats .
Reference: Inter-lab consistency relies on rigorous calibration and peer-reviewed spectral libraries .
Safety and Best Practices
Q. What safety protocols are essential for handling [1,1':3,1-Terphenyl]-4,6-diol(9CI) in laboratory settings?
Methodological Answer:
- Storage: Keep in amber glass vials at 2–8°C under inert gas (Ar) to prevent oxidation .
- PPE: Use nitrile gloves, safety goggles, and fume hoods for powder handling.
- Disposal: Neutralize waste with 10% NaOH before incineration, complying with EPA guidelines .
Reference: TCI America’s safety data sheets provide model protocols for phenolic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
